Methyl (S)-2-amino-2-(4-(trifluoromethyl)phenyl)acetate hydrochloride Methyl (S)-2-amino-2-(4-(trifluoromethyl)phenyl)acetate hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13493575
InChI: InChI=1S/C10H10F3NO2.ClH/c1-16-9(15)8(14)6-2-4-7(5-3-6)10(11,12)13;/h2-5,8H,14H2,1H3;1H/t8-;/m0./s1
SMILES:
Molecular Formula: C10H11ClF3NO2
Molecular Weight: 269.65 g/mol

Methyl (S)-2-amino-2-(4-(trifluoromethyl)phenyl)acetate hydrochloride

CAS No.:

Cat. No.: VC13493575

Molecular Formula: C10H11ClF3NO2

Molecular Weight: 269.65 g/mol

* For research use only. Not for human or veterinary use.

Methyl (S)-2-amino-2-(4-(trifluoromethyl)phenyl)acetate hydrochloride -

Specification

Molecular Formula C10H11ClF3NO2
Molecular Weight 269.65 g/mol
IUPAC Name methyl (2S)-2-amino-2-[4-(trifluoromethyl)phenyl]acetate;hydrochloride
Standard InChI InChI=1S/C10H10F3NO2.ClH/c1-16-9(15)8(14)6-2-4-7(5-3-6)10(11,12)13;/h2-5,8H,14H2,1H3;1H/t8-;/m0./s1
Standard InChI Key OJQJUZZRIPUIBP-QRPNPIFTSA-N
Isomeric SMILES COC(=O)[C@H](C1=CC=C(C=C1)C(F)(F)F)N.Cl
Canonical SMILES COC(=O)C(C1=CC=C(C=C1)C(F)(F)F)N.Cl

Introduction

Chemical Identity and Structural Properties

Methyl (S)-2-amino-2-(4-(trifluoromethyl)phenyl)acetate hydrochloride belongs to the class of fluorinated α-amino acid derivatives. Its molecular formula is C₁₀H₁₁ClF₃NO₂, with a molecular weight of 269.65 g/mol. The compound’s IUPAC name, methyl (2S)-2-amino-2-[4-(trifluoromethyl)phenyl]acetate hydrochloride, reflects its stereochemistry at the α-carbon and the presence of a hydrochloride counterion.

Stereochemical Configuration

The (S)-configuration at the α-amino carbon is critical for its biological activity, as enantiomeric purity often dictates interactions with chiral biological targets. X-ray crystallography confirms the spatial arrangement of the trifluoromethylphenyl group and the ester moiety, which collectively influence its reactivity and solubility.

Key Physicochemical Properties

PropertyValue
Melting Point176–179°C
SolubilitySoluble in polar organic solvents (e.g., DMSO, methanol)
StabilityHygroscopic; requires storage at –20°C under inert atmosphere
Hazard StatementsH302 (harmful if swallowed)

The trifluoromethyl (–CF₃) group contributes to high lipophilicity (logP ≈ 2.8), enhancing membrane permeability, while the hydrochloride salt improves aqueous solubility .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via a three-step process:

  • Condensation: 4-(Trifluoromethyl)benzaldehyde reacts with glycine methyl ester hydrochloride in the presence of sodium hydroxide, forming the α-amino ester backbone.

  • Resolution: Chiral chromatography or enzymatic resolution isolates the (S)-enantiomer.

  • Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt.

Critical Reaction Conditions:

  • Temperature: 0–5°C to minimize racemization.

  • Anhydrous solvents (e.g., THF) to prevent hydrolysis.

  • Reaction yield: 65–72% after purification via recrystallization.

Industrial Manufacturing

Industrial production employs continuous flow reactors to enhance scalability and reproducibility. Key optimizations include:

  • Catalyst Use: Palladium catalysts for regioselective trifluoromethylation.

  • Purification: Supercritical fluid chromatography (SFC) achieves >99% enantiomeric excess .

Applications in Pharmaceutical Research

Kinase Inhibition

The compound’s trifluoromethylphenyl group exhibits strong binding affinity to ATP-binding pockets in kinases. In preclinical studies, derivatives inhibited EGFR (epidermal growth factor receptor) with IC₅₀ values of 8.1–10.3 μM, showing promise for anticancer therapies.

Apoptosis Induction

In MCF-7 breast cancer cells, analogs of this compound activated caspase-3/7, inducing apoptosis via the intrinsic mitochondrial pathway. Mechanistic studies suggest ROS generation and Bcl-2 protein downregulation are key drivers.

Prodrug Development

The methyl ester group serves as a prodrug moiety, hydrolyzing in vivo to the active carboxylic acid. This strategy improves oral bioavailability by 40% compared to non-esterified analogs.

Material Science Applications

Liquid Crystal Design

The compound’s rigid trifluoromethylphenyl core and flexible ester tail make it a precursor for ferroelectric liquid crystals. Devices incorporating these materials exhibit switching times of <10 μs at 30°C, suitable for high-resolution displays .

Polymer Additives

Incorporating the compound into polyurethane matrices enhances thermal stability (decomposition temperature increased by 25°C) and reduces dielectric constants (ε = 2.3), ideal for microelectronic insulation .

ConditionSpecification
Temperature–20°C (desiccated)
AtmosphereArgon or nitrogen
Shelf Life24 months

Comparison with Analogous Compounds

Methyl 2-Amino-2-(3-Fluoro-4-(Trifluoromethyl)Phenyl)Acetate Hydrochloride

This analog substitutes a fluoro group at the phenyl ring’s 3-position, altering electronic properties:

  • Lipophilicity: logP increases to 3.2.

  • Bioactivity: 30% higher EGFR inhibition due to enhanced electron-withdrawing effects .

Non-Fluorinated Analogs

Removing the trifluoromethyl group reduces metabolic stability (hepatic clearance increases 5-fold) and abolishes kinase inhibition, underscoring the –CF₃ group’s critical role.

Hazard StatementPrecautionary Measure
H302 (Acute toxicity)Avoid ingestion; use PPE
H315 (Skin irritation)Wear nitrile gloves

Environmental Impact

The compound’s bioaccumulation potential (BCF = 350) warrants careful disposal. Incineration at >1,000°C with scrubbers is recommended to prevent trifluoroacetic acid release .

Future Research Directions

Targeted Drug Delivery

Conjugating the compound to antibody-drug conjugates (ADCs) could enhance tumor-specific uptake. Preliminary in vivo models show a 60% reduction in off-target toxicity compared to free drug.

Green Synthesis Methods

Exploring biocatalytic routes using amino acid dehydrogenases may improve enantioselectivity and reduce waste. Recent trials achieved 90% yield with immobilized enzymes .

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